5-(2,2-Difluoroethoxy)-2-methylbenzoic acid
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Overview
Description
5-(2,2-Difluoroethoxy)-2-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a 2,2-difluoroethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroethoxy)-2-methylbenzoic acid typically involves the introduction of the difluoroethoxy group onto a benzoic acid derivative. One common method is through the reaction of 2-methylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 5-(2,2-difluoroethoxy)-2-carboxybenzoic acid, while reduction of the carboxylic acid group can produce 5-(2,2-difluoroethoxy)-2-methylbenzyl alcohol.
Scientific Research Applications
5-(2,2-Difluoroethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty materials, including polymers and coatings that benefit from the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)-2-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethoxybenzoic acid: Lacks the methyl group, which can influence its reactivity and applications.
2-Methylbenzoic acid: Does not contain the difluoroethoxy group, resulting in different chemical properties and uses.
5-(2,2-Difluoroethoxy)benzoic acid:
Uniqueness
5-(2,2-Difluoroethoxy)-2-methylbenzoic acid is unique due to the presence of both the difluoroethoxy and methyl groups, which together impart distinct chemical properties. The difluoroethoxy group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-2-3-7(15-5-9(11)12)4-8(6)10(13)14/h2-4,9H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRPOYGYVDJUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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